2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide
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Description
2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H19ClN4O4S and its molecular weight is 470.93. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
Compounds with similar structural features have been synthesized and analyzed for their vibrational spectra and electronic properties. Such studies are crucial for understanding the molecular structure and the potential applications in photovoltaic cells due to their good light-harvesting efficiency and free energy of electron injection. The non-linear optical (NLO) activity of these compounds has also been investigated, indicating potential applications in optical technologies (Mary et al., 2020).
Antioxidant and Antibacterial Activities
Another research focus is the synthesis of novel compounds starting from commercially available saccharine, leading to potential antioxidant and antibacterial applications. These studies highlight the compound's ability to combat oxidative stress and bacterial infections, indicating their potential use in developing new therapeutic agents (Ahmad et al., 2010).
Metabolic Stability Improvements
Explorations into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors involve investigating various heterocycles to improve metabolic stability. This research suggests the compound's relevance in developing more stable and efficacious therapeutic agents (Stec et al., 2011).
Antitumor Activity Evaluation
Compounds bearing similar structures have been synthesized and evaluated for their antitumor activity against human tumor cell lines. This highlights the compound's potential in oncology, particularly in the development of new anticancer agents (Yurttaş et al., 2015).
Antimicrobial Activities
Research on thiazole and pyrazole derivatives based on similar moieties has demonstrated promising antimicrobial activities. Such studies indicate the compound's potential application in addressing microbial resistance and developing new antimicrobial agents (Gouda et al., 2010).
pKa Determination
Determining the acidity constants of similar acetamide derivatives through UV spectroscopic studies aids in understanding the compound's chemical behavior, which is vital for its application in various scientific research areas (Duran & Canbaz, 2013).
properties
IUPAC Name |
2-[7-(4-chlorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O4S/c1-12-24-20-21(32-12)19(13-4-6-14(23)7-5-13)26-27(22(20)29)11-18(28)25-16-9-8-15(30-2)10-17(16)31-3/h4-10H,11H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKBXFPHGHXTIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide |
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